molecular formula C6H11ClO2 B3052842 1-Allyloxy-3-chloro-2-propanol CAS No. 4638-03-3

1-Allyloxy-3-chloro-2-propanol

Cat. No. B3052842
Key on ui cas rn: 4638-03-3
M. Wt: 150.6 g/mol
InChI Key: DLVRPVNJFWEIFV-UHFFFAOYSA-N
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Patent
US04418207

Procedure details

A mixture of 87 grams (1.5 mols) of allyl alcohol and 1 milliliter of boron trifluoride-diethyl etherate is heated to 60° C. in a reaction vessel provided with reflux condenser, thermometer and dropping funnel. Within 45 minutes, 46.25 grams (0.5 mol) of epichlorohydrin are constantly added to said mixture. The reaction is exothermic. Thereafter the reaction mixture is rectified via a 40 centimeter silver-coated column, whereupon at first 55 grams of unreacted allyl alcohol are distilled off at 24° C. and a pressure of 15 millibars. By subsequent distillation at 0.08 millibars there are obtained 59.7 grams (79.3% of the theory) of (3-chloro-2-hydroxy-propyl)-allyl ether with a boiling point of 57° C. and a refractive index nD20 =1.4630.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
46.25 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>[Ag]>[Cl:6][CH2:5][CH:7]([OH:9])[CH2:8][O:4][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C=C)O
Name
boron trifluoride-diethyl
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
46.25 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
55 g
Type
reactant
Smiles
C(C=C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
DISTILLATION
Type
DISTILLATION
Details
are distilled off at 24° C.
DISTILLATION
Type
DISTILLATION
Details
By subsequent distillation at 0.08 millibars

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClCC(COCC=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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